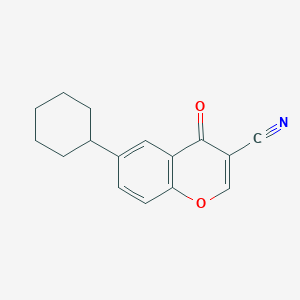
6-Cyclohexyl-4-oxo-4H-1-benzopyran-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclohexyl-4-oxo-4H-chromene-3-carbonitrile is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C16H15NO2, features a chromene core substituted with a cyclohexyl group and a nitrile group, making it a valuable scaffold for various chemical and biological applications .
準備方法
The synthesis of 6-Cyclohexyl-4-oxo-4H-chromene-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot synthesis approach can be employed, where the reaction of 4-oxo-4H-chromene-3-carbaldehydes with malononitrile or cyanoacetates and aromatic amines in an ethanol-water mixture yields the desired product . Industrial production methods often utilize green chemistry principles, employing environmentally friendly solvents and catalysts to enhance yield and reduce waste .
化学反応の分析
6-Cyclohexyl-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the nitrile group to an amine.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-Cyclohexyl-4-oxo-4H-chromene-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Cyclohexyl-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound’s antimicrobial properties could result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
類似化合物との比較
6-Cyclohexyl-4-oxo-4H-chromene-3-carbonitrile can be compared with other chromene derivatives, such as:
4H-chromene-3-carbonitrile: Lacks the cyclohexyl group, which may affect its biological activity and solubility.
2-amino-4H-chromene derivatives: These compounds have an amino group instead of a nitrile group, leading to different reactivity and biological properties.
4-oxo-4H-chromene-3-carbaldehyde: Contains an aldehyde group instead of a nitrile group, influencing its chemical behavior and applications.
The uniqueness of 6-Cyclohexyl-4-oxo-4H-chromene-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
50743-30-1 |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC名 |
6-cyclohexyl-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C16H15NO2/c17-9-13-10-19-15-7-6-12(8-14(15)16(13)18)11-4-2-1-3-5-11/h6-8,10-11H,1-5H2 |
InChIキー |
HKCIDVICIWFAGO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)OC=C(C3=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)
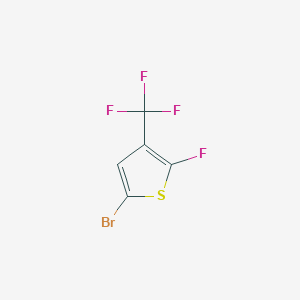
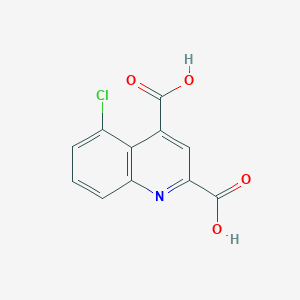
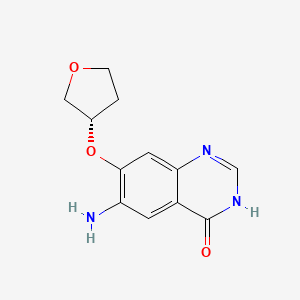


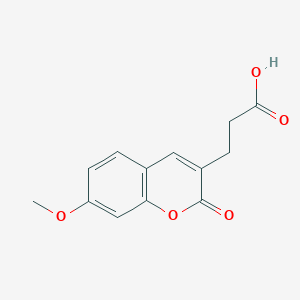
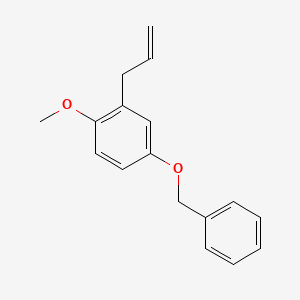
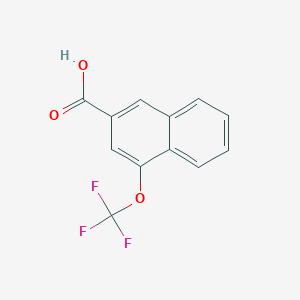
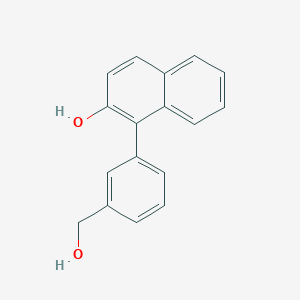



![2,4-Dichlorobenzo[g]quinazoline](/img/structure/B11863021.png)
